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Compound of Interest

Compound Name:

4-(2,2-

Dimethylpropanamido)pyridine-3-

carboxylic acid

Cat. No.: B145052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

investigation of 4-(pivalamido)nicotinic acid derivatives as a potential new class of antibacterial

agents. While extensive research specifically on 4-(pivalamido)nicotinic acid derivatives is

emerging, the broader class of nicotinic acid and nicotinamide derivatives has shown promising

antimicrobial activity. The methodologies and data presented herein are based on studies of

structurally related nicotinic acid derivatives and serve as a comprehensive guide for the

synthesis, screening, and characterization of novel 4-(pivalamido)nicotinic acid-based

compounds.

Introduction and Rationale
The rise of antibiotic-resistant bacteria presents a significant global health challenge,

necessitating the discovery and development of novel antimicrobial agents with new

mechanisms of action. Nicotinic acid (niacin or vitamin B3) and its derivatives have been

explored for various therapeutic applications, including antibacterial activity. The core pyridine

ring of nicotinic acid is a key pharmacophore in several existing drugs. The derivatization of the

nicotinic acid scaffold, such as through the introduction of an amide linkage at the 4-position

with a bulky pivaloyl group, offers a promising strategy to enhance antibacterial potency and
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selectivity. The pivalamido group can influence the compound's lipophilicity, steric profile, and

hydrogen bonding capacity, potentially leading to improved target engagement and cell

permeability.

This document outlines the synthetic approaches, in vitro antibacterial evaluation protocols,

and data interpretation for 4-(pivalamido)nicotinic acid derivatives.

Data Presentation: Antibacterial Activity of Related
Nicotinic Acid Derivatives
Due to the limited availability of specific data on 4-(pivalamido)nicotinic acid derivatives, the

following tables summarize the Minimum Inhibitory Concentration (MIC) values of various

related nicotinic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.

This data provides a benchmark for the expected activity of novel analogues.

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives
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Compound
ID

Gram-
Positive
Bacteria

MIC (µg/mL)
Gram-
Negative
Bacteria

MIC (µg/mL) Reference

3a

Streptococcu

s

pneumoniae

>500
Pseudomona

s aeruginosa
0.220 [1]

Staphylococc

us aureus
>500

Klebsiella

pneumoniae
>500

3e

Streptococcu

s

pneumoniae

>500
Pseudomona

s aeruginosa
0.195 [1]

Staphylococc

us aureus
>500

Klebsiella

pneumoniae
>500

Acylhydrazon

e 5

Staphylococc

us

epidermidis

1.95
Escherichia

coli
>250 [2]

Staphylococc

us aureus
3.91

Pseudomona

s aeruginosa
>250

Bacillus

subtilis
7.81

Acylhydrazon

e 13

Staphylococc

us

epidermidis

1.95
Escherichia

coli
>250 [2]

Staphylococc

us aureus
7.81

Pseudomona

s aeruginosa
>250

Bacillus

subtilis
15.62

Table 2: In Vitro Antibacterial Activity of Nicotinamide Derivatives
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Compound
ID

Gram-
Positive
Bacteria

MIC (mM)
Gram-
Negative
Bacteria

MIC (mM) Reference

NC 3
Staphylococc

us aureus
>1

Pseudomona

s aeruginosa
0.032 [3]

Enterococcus

faecalis
>1

Klebsiella

pneumoniae
0.032

NC 5
Staphylococc

us aureus
0.03

Pseudomona

s aeruginosa
>1 [3]

Enterococcus

faecalis
0.03

Klebsiella

pneumoniae
>1

Experimental Protocols
Synthesis of 4-(Pivalamido)nicotinic Acid Derivatives
A general synthetic scheme for the preparation of 4-(pivalamido)nicotinic acid derivatives is

proposed below. This can be adapted based on the desired final compound.

Protocol 3.1.1: Synthesis of 4-(Pivalamido)nicotinic Acid

Starting Material: 4-aminonicotinic acid.

Acylation:

Suspend 4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane,

tetrahydrofuran).

Add a base (e.g., triethylamine, pyridine) to the suspension.

Cool the mixture in an ice bath.

Slowly add pivaloyl chloride to the cooled mixture.

Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:

Quench the reaction with water.

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

Collect the precipitate by filtration.

Wash the solid with cold water and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure 4-(pivalamido)nicotinic acid.

Characterization: Confirm the structure of the synthesized compound using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.1.2: Synthesis of 4-(Pivalamido)nicotinic Acid Amide/Ester Derivatives

Activation of the Carboxylic Acid:

Dissolve 4-(pivalamido)nicotinic acid in an anhydrous aprotic solvent (e.g., DMF, THF).

Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

Stir the mixture at room temperature for 30-60 minutes.

Amide/Ester Formation:

Add the desired amine or alcohol to the activated carboxylic acid solution.

Stir the reaction mixture at room temperature or with gentle heating until completion

(monitored by TLC or LC-MS).

Work-up and Purification:

Remove the solvent under reduced pressure.

Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated

aqueous solution of sodium bicarbonate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the crude product by column chromatography on silica gel.

In Vitro Antibacterial Susceptibility Testing
Protocol 3.2.1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards

Institute (CLSI).

Preparation of Bacterial Inoculum:

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5

x 10⁵ CFU/mL in the wells of the microtiter plate.

Preparation of Compound Dilutions:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to

obtain a range of desired concentrations.

Inoculation and Incubation:

Add the diluted bacterial inoculum to each well of the microtiter plate containing the

compound dilutions.

Include a positive control (bacteria without compound) and a negative control (broth

without bacteria).
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Incubate the plates at 37°C for 18-24 hours.

Determination of MIC:

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the bacterium.

Visualizations
Logical Workflow for Synthesis and Screening
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b145052?utm_src=pdf-body-img
https://www.benchchem.com/product/b145052?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25454271/
https://pubmed.ncbi.nlm.nih.gov/25454271/
https://www.mdpi.com/1422-0067/23/5/2823
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://www.benchchem.com/product/b145052#use-of-4-pivalamido-nicotinic-acid-derivatives-as-potential-antibacterial-agents
https://www.benchchem.com/product/b145052#use-of-4-pivalamido-nicotinic-acid-derivatives-as-potential-antibacterial-agents
https://www.benchchem.com/product/b145052#use-of-4-pivalamido-nicotinic-acid-derivatives-as-potential-antibacterial-agents
https://www.benchchem.com/product/b145052#use-of-4-pivalamido-nicotinic-acid-derivatives-as-potential-antibacterial-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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